molecular formula C12H9Cl2NO B13875567 4-(2,3-Dichlorophenoxy)aniline

4-(2,3-Dichlorophenoxy)aniline

Cat. No.: B13875567
M. Wt: 254.11 g/mol
InChI Key: WYLRJCBHCNGHMZ-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a 2,3-dichlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenoxy)aniline typically involves the nucleophilic substitution reaction of 2,3-dichlorophenol with aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol and facilitate the nucleophilic attack on the aniline . The reaction conditions often include heating the mixture to reflux to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3-Dichlorophenoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenoxy)aniline involves its interaction with cellular components. It can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may target specific enzymes or proteins, disrupting their normal function and leading to cell death . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dichlorophenoxy)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms in the 2,3-positions of the phenoxy group can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

4-(2,3-dichlorophenoxy)aniline

InChI

InChI=1S/C12H9Cl2NO/c13-10-2-1-3-11(12(10)14)16-9-6-4-8(15)5-7-9/h1-7H,15H2

InChI Key

WYLRJCBHCNGHMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)N

Origin of Product

United States

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